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Tetrakis(diethylamino)silane - 17048-10-1

Tetrakis(diethylamino)silane

Catalog Number: EVT-1193271
CAS Number: 17048-10-1
Molecular Formula: C16H40N4Si
Molecular Weight: 316.6 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of tetrakis(diethylamino)silane typically involves several methods, with one common approach being the reaction of tetrachlorosilane with diethylamine in the presence of a reducing agent like magnesium. The following steps outline a general synthesis procedure:

  1. Preparation: In a controlled environment, magnesium is mixed with solvents such as 1,2-dimethoxyethane and n-heptane to create a reducing atmosphere.
  2. Reaction Setup: Tetrachlorosilane is introduced into the reaction mixture at low temperatures (around 5 °C) to prevent premature reactions.
  3. Controlled Addition: Diethylamine is fed into the mixture gradually while maintaining specific temperature conditions (around 80 °C) to facilitate the reaction without causing excessive temperature spikes.
  4. Filtration and Purification: After the reaction, the mixture is cooled, filtered to remove unreacted materials, and the product is purified to yield tetrakis(diethylamino)silane with a high degree of purity.

The yield from such reactions can vary but often reaches above 80% under optimized conditions .

Molecular Structure Analysis

The molecular structure of tetrakis(diethylamino)silane consists of a central silicon atom bonded to four diethylamino groups. Each diethylamino group contributes two carbon atoms, five hydrogen atoms, and one nitrogen atom. The structure can be represented as follows:

  • Silicon Atom (Si): Central atom
  • Diethylamino Groups: Each group is C2H5N\text{C}_2\text{H}_5\text{N}, leading to a total of four such groups.

This configuration results in a tetrahedral geometry around the silicon atom due to sp³ hybridization. The presence of nitrogen atoms in the amino groups contributes to the compound's reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Tetrakis(diethylamino)silane exhibits several notable chemical reactions:

  1. Hydrolysis: The compound can slowly hydrolyze in the presence of water, leading to the formation of silanol groups and releasing ammonia.
  2. Reactivity with Alcohols: It shows limited reactivity with alcohols even at elevated temperatures, which suggests stability under certain conditions.
  3. Chemical Vapor Deposition: Tetrakis(diethylamino)silane can be used in chemical vapor deposition processes to form silicon dioxide thin films when reacted with ozone or other oxidizing agents .

These reactions highlight its utility in material science and semiconductor industries.

Mechanism of Action

The mechanism by which tetrakis(diethylamino)silane acts primarily involves its ability to donate silicon and nitrogen during chemical reactions. When subjected to hydrolysis or oxidation:

  1. Hydrolysis Mechanism: The hydrolysis process begins with water attacking the silicon atom, leading to the cleavage of Si-N bonds and forming silanol groups while releasing diethylamine.
  2. Deposition Mechanism: In chemical vapor deposition, tetrakis(diethylamino)silane decomposes upon heating or exposure to oxidizers, depositing silicon dioxide while releasing gaseous byproducts.

This dual reactivity makes it valuable for producing silicon-based materials .

Physical and Chemical Properties Analysis

Tetrakis(diethylamino)silane possesses several important physical and chemical properties:

  • Appearance: It is typically a colorless liquid.
  • Boiling Point: Approximately 160 °C.
  • Density: Around 0.83 g/cm³.
  • Solubility: Soluble in organic solvents but reacts slowly with water.
  • Stability: Stable under inert conditions but sensitive to moisture.

These properties are crucial for its application in various industrial processes .

Applications

Tetrakis(diethylamino)silane finds numerous applications across different fields:

  1. Material Science: Used in the production of silicon dioxide thin films via chemical vapor deposition techniques.
  2. Semiconductor Industry: Serves as a precursor for silicon-based materials used in electronics.
  3. Surface Coatings: Employed in creating protective coatings that enhance surface properties.
  4. Research Applications: Utilized in laboratories for synthesizing other organosilicon compounds and studying their properties.

Its versatility makes it an essential compound in modern chemical manufacturing and research environments .

Introduction to Tetrakis(diethylamino)silane (TDEAS)

Definition and Molecular Characteristics

Tetrakis(diethylamino)silane (chemical formula: C₁₆H₄₀N₄Si; IUPAC name: N,N,N′,N′,N′′,N′′,N′′′,N′′′-octaethylsilane-1,1,1,1-tetraamine), hereafter designated TDEAS, belongs to the class of tetraaminosilanes characterized by four diethylamino substituents (-N(C₂H₅)₂) bonded to a central silicon atom. Its molecular structure features a tetrahedral silicon center coordinated to nitrogen atoms, creating a sterically crowded configuration due to the ethyl groups. The silicon-nitrogen bond length typically ranges between 1.72–1.75 Å, slightly shorter than standard Si-N bonds due to partial π-donation from nitrogen lone pairs to silicon d-orbitals (pπ-dπ interaction) [2] [10]. This electronic delocalization enhances thermal stability but reduces susceptibility to nucleophilic attack compared to chlorosilanes.

Table 1: Fundamental Molecular Properties of Tetrakis(diethylamino)silane

PropertyValueSignificance
Molecular FormulaC₁₆H₄₀N₄SiDefines elemental composition
Molar Mass332.60 g/molCritical for stoichiometric calculations
Coordination GeometryTetrahedral around SiDetermines spatial reactivity
Silicon-Nitrogen Bond Length~1.73 Å (avg)Influences bond strength and reactivity
Steric DemandHighAffects vapor pressure and ligand exchange kinetics

The molecule exhibits significant steric bulk, lowering its melting point and increasing volatility—essential for vapor-phase deposition processes. Its surface energy is reduced due to the hydrophobic ethyl groups, promoting self-limiting adsorption on oxide surfaces. Unlike chlorosilanes, TDEAS releases no corrosive byproducts during decomposition, making it preferable for semiconductor manufacturing [4] [10]. Nuclear magnetic resonance (NMR) spectroscopy shows a characteristic ²⁹Si resonance near -40 ppm, confirming tetracoordinate silicon [10].

Table 2: Bonding Characteristics in TDEAS vs. Reference Silanes

CompoundSi-N Bond Strength (kJ/mol)Bond Length (Å)Electronegativity Difference (Si-N)
Tetrakis(diethylamino)silane~4391.730.65 (Si: 1.90; N: 3.04)
Hexamethyldisilazane~3601.740.65
Silicon TetrachlorideN/AN/A1.26 (Si: 1.90; Cl: 3.16)

Historical Development in Organosilicon Chemistry

TDEAS emerged as a critical derivative within organosilicon chemistry, a field catalyzed by Charles Friedel and James Crafts’ 1863 synthesis of tetraethylsilane [2] . Frederic Stanley Kipping’s early 20th-century research on silicon-carbon bonds laid foundational principles for silicon-nitrogen systems, though his focus remained on silicones [2] . The 1940s witnessed pivotal industrial advancements, notably Eugene Rochow’s direct process for synthesizing chlorosilanes from silicon and methyl chloride, which enabled scalable production of silicone precursors [2] [6].

  • 1950s–1970s: Aminosilane Synthesis BreakthroughsThe limitations of chlorosilanes—corrosiveness and high reaction temperatures—drove research into aminosilanes. The synthesis of tetrakis(dialkylamino)silanes exploited transamination reactions, where ammonia or primary amines reacted with chlorosilanes under controlled conditions. This yielded thermally stable, halogen-free precursors ideal for niche applications [10].

  • 1980s–1990s: Semiconductor-Driven InnovationThe rise of chemical vapor deposition (CVD) and atomic layer deposition (ALD) for microelectronics necessitated precursors with high purity, moderate reactivity, and sufficient volatility. TDEAS and analogs like tetrakis(dimethylamido)silane gained prominence due to:

  • Low decomposition temperatures (200°C–400°C) [4]
  • Absence of halide impurities degrading film quality [4]
  • Self-limiting adsorption behavior on hydroxylated surfaces [4]

Commercial production began in the 1990s to support semiconductor scaling, aligning with transition from planar to 3D device architectures [4].

Key Applications in Advanced Materials Science

Atomic Layer Deposition of Silicon Oxide

TDEAS serves as a high-precision precursor for silicon dioxide (SiO₂) films in sub-10 nm semiconductor nodes. Its reactivity with ozone (O₃) or plasma-activated oxygen enables self-limiting growth within ALD temperature windows (250°C–350°C) [4]. Key advantages include:

  • Conformal Coverage: Achieves >95% step coverage on high-aspect-ratio structures (e.g., DRAM capacitors, 3D-NAND channels) due to moderate steric bulk [4].
  • Low Impurity Content: Carbon and nitrogen residues below 0.5 at.% after O₃ oxidation, critical for dielectric integrity [4].
  • Reduced Pre-Exposure Requirements: Saturates surfaces at doses of ~10⁶ Langmuir (L), outperforming chlorosilanes (>10⁹ L) [4].

Table 3: ALD Process Parameters Using TDEAS and O₃

ParameterOptimal RangeEffect on Film Properties
Deposition Temperature250°C–350°CLower: Incomplete ligand removal; Higher: CVD-like growth
TDEAS Dose5×10⁶ LangmuirEnsures surface saturation
O₃ Dose5×10⁷ LangmuirOxidizes adsorbed precursors fully
Growth Rate/Cycle~0.10 nmEnables angstrom-level thickness control

Silicon-Alloyed Functional Coatings

TDEAS acts as a silicon source in ternary nitride systems like titanium silicon nitride (TiSiN):

  • Mechanism: Co-injected with titanium amides (e.g., TDMAT) and ammonia, it facilitates low-temperature (450°C–600°C) silicon incorporation into TiN matrices. This yields nanocomposites with hardness exceeding 30 GPa for cutting tools [7].
  • Gas-Phase Interaction: TDEAS decomposes synergistically with metalorganic precursors, enhancing silicon incorporation efficiency versus silane (SiH₄) [7].

Surface Functionalization and Nanomaterial Synthesis

  • Silica Modification: Chemisorbs on SiO₂ surfaces, forming stable ≡Si-O-Si(N(C₂H₅)₂)₃ linkages. This anchors catalysts or organic functionalities in mesoporous materials [4].
  • Polymer Hybrids: Initiates block copolymerization with polyethers (e.g., polyethylene glycol), creating surfactants with tailored hydrophilicity .
  • Nanoparticle Synthesis: Serves as a silicon precursor for colloidal silicon quantum dots under reducing conditions [10].

Properties

CAS Number

17048-10-1

Product Name

Tetrakis(diethylamino)silane

IUPAC Name

N-ethyl-N-[tris(diethylamino)silyl]ethanamine

Molecular Formula

C16H40N4Si

Molecular Weight

316.6 g/mol

InChI

InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3

InChI Key

GURMJCMOXLWZHZ-UHFFFAOYSA-N

SMILES

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC

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